Cas no 1263212-50-5 (2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
![2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1263212-50-5x500.png)
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 2-Ethylsulfanyl-7-oxo-5-trifluoromethyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
- インチ: 1S/C10H8F3N3O3S/c1-2-20-8-6(9(18)19)7-14-4(10(11,12)13)3-5(17)16(7)15-8/h3,15H,2H2,1H3,(H,18,19)
- InChIKey: NJFTWCHIUJKBOJ-UHFFFAOYSA-N
- ほほえんだ: S(CC)C1=C(C(=O)O)C2=NC(C(F)(F)F)=CC(N2N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 580
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 107
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287397-1g |
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1263212-50-5 | 97% | 1g |
$458 | 2021-08-18 | |
Chemenu | CM287397-5g |
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1263212-50-5 | 97% | 5g |
$1127 | 2021-08-18 | |
Chemenu | CM287397-1g |
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1263212-50-5 | 97% | 1g |
$539 | 2023-02-18 | |
Chemenu | CM287397-10g |
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1263212-50-5 | 97% | 10g |
$1459 | 2021-08-18 |
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acidに関する追加情報
2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Novel Scaffold for Targeted Therapeutic Applications
CAS 1263212-50-5 represents a unique chemical entity with a complex yet highly functionalized molecular architecture. The compound, formally known as 2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered significant attention in pharmaceutical research for its potential to modulate multiple biological targets. This molecule is characterized by its trifluoromethyl substituent at the 5-position and an ethylthio group at the 2-position, which collectively contribute to its enhanced metabolic stability and improved pharmacokinetic profile. The incorporation of these functional groups into the pyrazolo[1,5-a]pyrimidine core is a strategic design choice that aligns with the latest trends in drug discovery, where the integration of fluorine atoms and sulfur-containing functionalities is increasingly recognized as a means to optimize drug-like properties.
The pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic structure with two nitrogen atoms and one oxygen atom, has been extensively studied for its ability to interact with a wide range of protein targets, including kinases, GPCRs, and ion channels. Recent advancements in computational chemistry have enabled the precise prediction of binding affinities for such scaffolds, and the CAS 1263212-50-5 compound exemplifies this progress. The trifluoromethyl group, a common moiety in modern drug development, enhances the hydrophobicity of the molecule while also contributing to its metabolic stability. This is particularly important in the context of oral bioavailability, where the presence of such substituents can significantly improve the drug's ability to cross biological membranes.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting protein kinase C (PKC) isoforms, which are implicated in various pathological conditions such as cancer and neurodegenerative disorders. The ethylthio group in the CAS 1263212-50-5 molecule is hypothesized to form critical hydrogen bonds with specific amino acid residues in the active site of these kinases, thereby modulating their enzymatic activity. This mechanism of action is supported by molecular docking simulations that demonstrated a high binding affinity for the trifluoromethyl substituent, which is believed to interact with hydrophobic pockets in the target protein.
The 4,7-dihydro functionality of the pyrazolo[1,5-a]pyrimidine ring in CAS 1263212-50-5 is another key feature that contributes to its biological activity. This dihydro configuration allows for the formation of a more flexible ring structure, which can accommodate conformational changes necessary for ligand-receptor interactions. Research published in ACS Chemical Biology (2023) has shown that such structural flexibility is crucial for the molecule's ability to bind to dynamic protein surfaces, particularly in the context of allosteric modulation. The carboxylic acid group at the 3-position further enhances the molecule's solubility and ionization properties, which are essential for its intracellular activity.
One of the most promising applications of CAS 1263212-50-5 is its potential as a therapeutic agent for inflammatory diseases. A 2023 study in Cell Reports demonstrated that the trifluoromethyl substituent in the compound can modulate the activity of pro-inflammatory cytokines by interfering with the signaling pathways mediated by mitogen-activated protein kinases (MAPKs). This finding is particularly significant given the growing prevalence of chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease, which are often resistant to conventional anti-inflammatory treatments. The ethylthio group is thought to play a role in stabilizing the interaction between the compound and the MAPK pathway, thereby enhancing its therapeutic efficacy.
The CAS 1263212-50-5 molecule also exhibits potential in the treatment of neurological disorders, as evidenced by recent preclinical studies. A 2023 publication in Neuropharmacology reported that the compound can selectively inhibit γ-aminobutyric acid (GABA) receptor subtypes, which are implicated in conditions such as epilepsy and anxiety disorders. The trifluoromethyl group is believed to enhance the molecule's affinity for these receptors by forming additional interactions with the ligand-binding domain. This selective targeting of GABA receptors is a significant advantage over traditional anticonvulsants, which often have broader and less specific mechanisms of action.
From a synthetic perspective, the preparation of CAS 1263212-50-5 involves a series of well-established chemical transformations. The pyrazolo[1,5-a]pyrimidine core is typically synthesized through a multi-step process that includes the formation of a pyrazole ring followed by the introduction of the trifluoromethyl group. The ethylthio substituent is then introduced through a nucleophilic substitution reaction, which is optimized to ensure high yield and purity. These synthetic strategies are in line with the latest advancements in medicinal chemistry, where the development of efficient and scalable synthetic routes is critical for the transition of compounds from the laboratory to clinical trials.
Despite its promising biological activity, the CAS 1263212-50-5 compound is not without challenges. One of the primary concerns is its potential for toxicity, which must be carefully evaluated during preclinical development. A 2023 study in Drug Safety highlighted the importance of assessing the compound's effects on liver and kidney function, as the trifluoromethyl group may be metabolized into potentially harmful byproducts. Additionally, the carboxylic acid group could lead to the formation of salts, which may affect the compound's solubility and bioavailability. These factors underscore the need for rigorous pharmacological profiling to ensure the safety and efficacy of the compound in human trials.
In conclusion, the CAS 1263212-50-5 compound represents a significant advancement in the field of medicinal chemistry, offering a novel scaffold with unique functional groups that can be tailored for a wide range of therapeutic applications. Its trifluoromethyl and ethylthio substituents, along with the pyrazolo[1,5-a]pyrimidine core, provide a versatile platform for the development of new drugs targeting complex biological systems. As research in this area continues to evolve, the CAS 1263212-50-5 compound is poised to play a pivotal role in the treatment of various diseases, particularly those involving inflammation and neurological dysfunction.
1263212-50-5 (2-(Ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) 関連製品
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)
- 1039953-47-3(1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine)
- 1396889-57-8(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-2-(methylsulfanyl)phenylacetamide)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)



